![molecular formula C13H20O9 B017966 Methyl 2,3,6-Tri-O-acetyl-alpha-D-glucopyranoside CAS No. 18031-51-1](/img/structure/B17966.png)
Methyl 2,3,6-Tri-O-acetyl-alpha-D-glucopyranoside
Overview
Description
Methyl 2,3,6-Tri-O-acetyl-alpha-D-glucopyranoside is a chemical compound that belongs to the class of glucosides. It has a molecular weight of 320.29 and a molecular formula of C13H20O9 . This compound is commonly employed as a protective compound for drugs or biomolecules during formulation and storage . With its unique properties, it aids in enhancing drug stability and solubility .
Molecular Structure Analysis
The Methyl 2,3,6-Tri-O-acetyl-alpha-D-glucopyranoside molecule contains a total of 42 bonds. There are 22 non-H bonds, 3 multiple bonds, 8 rotatable bonds, 3 double bonds, 1 six-membered ring, 3 esters (aliphatic), 1 hydroxyl group, 1 secondary alcohol, and 2 ethers (aliphatic) .Physical And Chemical Properties Analysis
Methyl 2,3,6-Tri-O-acetyl-alpha-D-glucopyranoside appears as an oil and is soluble in Chloroform, Dichloromethane, Ethyl Acetate, and Hexane .Scientific Research Applications
Analgesic Activity
Methyl 2,3,6-tri-O-acetyl-a-D-glucopyranoside has been found to have potential as an analgesic agent. A study found that a 3′,4′,6′-triacetylated-glucoside, 2-O-β-D-(3′,4′,6′-tri-acetyl)-glucopyranosyl-3-methyl pentanoic acid, obtained from Ficus populifolia, showed strong potential as an analgesic agent .
Drug Formulation and Storage
This compound is commonly employed as a protective compound for drugs or biomolecules during formulation and storage. It aids in enhancing drug stability and solubility .
Agrochemical Development
Beyond the pharmaceutical realm, Methyl 2,3,6-tri-O-acetyl-α-D-glucopyranoside also finds its place in the dynamic field of agrochemical development. Its unique chemical properties make it a valuable building block in the synthesis of advanced crop protection agents, such as pesticides and herbicides .
Saccharide-Mediated Protection
Methyl α-D-glucopyranoside has been used in a study to investigate saccharide-mediated protection of chaotropic-induced deactivation of concanavalin A .
Mechanism of Action
Target of Action
Methyl 2,3,6-tri-O-acetyl-a-D-glucopyranoside is a versatile compound used in the biomedical industry It is commonly employed as a protective compound for drugs or biomolecules during formulation and storage .
Mode of Action
It is known to enhance drug stability and solubility , suggesting that it may interact with its targets to improve their chemical stability and increase their solubility in biological environments.
Pharmacokinetics
Its role in enhancing drug stability and solubility suggests that it may influence the bioavailability of drugs or biomolecules it is formulated with.
Result of Action
It is known to enhance drug stability and solubility , which could potentially improve the efficacy of drugs or biomolecules it is formulated with.
Action Environment
Given its role in enhancing drug stability and solubility , factors such as temperature, pH, and the presence of other substances could potentially influence its action.
properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-3-hydroxy-6-methoxyoxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O9/c1-6(14)19-5-9-10(17)11(20-7(2)15)12(21-8(3)16)13(18-4)22-9/h9-13,17H,5H2,1-4H3/t9-,10-,11+,12-,13+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWIADUEFWYSBL-LBELIVKGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC)OC(=O)C)OC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)OC(=O)C)OC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80453196 | |
Record name | Methyl 2,3,6-tri-O-acetyl-alpha-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80453196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,3,6-Tri-O-acetyl-alpha-D-glucopyranoside | |
CAS RN |
18031-51-1 | |
Record name | α-D-Glucopyranoside, methyl, 2,3,6-triacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18031-51-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2,3,6-tri-O-acetyl-alpha-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80453196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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